molecular formula C10H12Cl2N2 B1586652 5-Chlorotryptamine Hydrochloride CAS No. 942-26-7

5-Chlorotryptamine Hydrochloride

Cat. No. B1586652
CAS RN: 942-26-7
M. Wt: 231.12 g/mol
InChI Key: PBANXRNIXGEHPZ-UHFFFAOYSA-N
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Description

5-Chlorotryptamine Hydrochloride is a laboratory chemical used for the synthesis of substances . It is categorized as a tryptamine and is a precursor in the synthesis of 5-chloro-N,N-DMT .


Molecular Structure Analysis

The molecular formula of 5-Chlorotryptamine Hydrochloride is C10H11ClN2 • HCl . The molecular weight is 231.1 g/mol . The structure includes an indole—a fused benzene and pyrrole ring, and a 2-aminoethyl group .


Physical And Chemical Properties Analysis

5-Chlorotryptamine Hydrochloride is a solid at 20 degrees Celsius . It is hygroscopic and should be stored under inert gas . .

Scientific Research Applications

Neurotransmitter Research

5-Chlorotryptamine Hydrochloride: is structurally related to serotonin (5-hydroxytryptamine), making it valuable in studying neurotransmitter pathways . Researchers use it to understand the binding affinity and agonist/antagonist properties on serotonin receptors, which are crucial in regulating mood, anxiety, and sleep.

Pharmacological Studies

This compound serves as a tool in pharmacological research to develop new therapeutic drugs. It helps in the synthesis of novel compounds with potential antidepressant or anxiolytic effects due to its interaction with serotonergic systems .

Toxicology

5-Chlorotryptamine Hydrochloride: is used in toxicological studies to understand the effects of tryptamines on biological systems. It helps in determining the safety profile of new psychoactive substances that share a similar structure .

Analytical Chemistry

As a standard, 5-Chlorotryptamine Hydrochloride is used in analytical chemistry to calibrate instruments like HPLC and mass spectrometry. This ensures accurate measurement of tryptamine derivatives in various samples .

Psychoactive Substance Research

Researchers study 5-Chlorotryptamine Hydrochloride to understand the action of psychoactive substances. It’s particularly useful in examining the effects of tryptamines on the central nervous system and their potential as psychedelics .

Safety and Hazards

5-Chlorotryptamine Hydrochloride is harmful if swallowed . It can cause skin irritation . In case of contact, wash off with soap and plenty of water . If swallowed, rinse mouth and consult a physician . It should be stored at 2 - 8 °C .

properties

IUPAC Name

2-(5-chloro-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2.ClH/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6,13H,3-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBANXRNIXGEHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

942-26-7
Record name 1H-Indole-3-ethanamine, 5-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60971121
Record name 2-(5-Chloro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorotryptamine Hydrochloride

CAS RN

55747-73-4, 942-26-7
Record name 1H-Indole-3-ethanamine, 5-chloro-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55747-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Chloro-1H-indole-3-ethylamine monohydrochloride
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Record name 5-Chloro-1H-indole-3-ethylamine hydrochloride
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Record name 2-(5-Chloro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
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Record name 5-chloro-1H-indole-3-ethylamine monohydrochloride
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Record name 5-chloro-1H-indole-3-ethylamine hydrochloride
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Record name 5-Chlorotryptamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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